

What are the physical and chemical properties of 10-Bromo-1-aminodecane, Hydrobromide?

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Compound of Interest

Compound Name: 10-Bromo-1-aminodecane,
Hydrobromide

Cat. No.: B561806

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An In-depth Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **10-Bromo-1-aminodecane, Hydrobromide** (CAS No: 24566-82-3), a bifunctional molecule with significant applications in organic synthesis and materials science. This document is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.

Core Physical and Chemical Properties

10-Bromo-1-aminodecane, Hydrobromide is an off-white solid organic compound.^[1] As a salt, it is expected to have a high melting point and exhibit solubility in polar solvents. Due to its salt nature, it is likely to decompose at high temperatures rather than exhibiting a true boiling point.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **10-Bromo-1-aminodecane, Hydrobromide**.

Identifier	Value	Source
CAS Number	24566-82-3	[2]
Molecular Formula	C ₁₀ H ₂₃ Br ₂ N	[2]
Molecular Weight	317.10 g/mol	[1] [2]
Appearance	Off-White Solid	[1]
Melting Point	141-144 °C	[1]

Computed Property	Value	Source
Topological Polar Surface Area (TPSA)	26.02 Å ²	[1] [3]
logP (Octanol-Water Partition Coefficient)	5.11920	[3]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	9	[1]
Exact Mass	317.01768 u	[1]
Monoisotopic Mass	315.01972 u	[1]

Solubility Profile

While specific quantitative solubility data is not readily available in the literature, the structure of **10-Bromo-1-aminodecane, Hydrobromide**—a long alkyl chain with a polar ammonium hydrobromide head—suggests it will be soluble in polar protic solvents like water, ethanol, and methanol, and may have limited solubility in non-polar organic solvents. Its solubility in polar aprotic solvents like DMSO and DMF is likely to be moderate.

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and purity assessment of **10-Bromo-1-aminodecane, Hydrobromide**.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show a broad singlet for the $-\text{NH}_3^+$ protons. The methylene protons adjacent to the bromine atom ($-\text{CH}_2\text{Br}$) and the ammonium group ($-\text{CH}_2\text{NH}_3^+$) will appear as downfield triplets. The remaining methylene protons along the decane chain will resonate as a complex multiplet in the upfield region.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ^{13}C NMR spectrum will display distinct signals for each of the ten carbon atoms in the decane chain. The carbons attached to the electron-withdrawing bromine and nitrogen atoms will be shifted downfield.
- **FTIR (Fourier-Transform Infrared) Spectroscopy:** The IR spectrum will be characterized by a broad absorption band in the $3200\text{--}2800\text{ cm}^{-1}$ region, corresponding to the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the alkyl chain will appear around 2900 cm^{-1} . A peak corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm^{-1} .
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the free amine (10-bromo-1-aminodecane). The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) will result in characteristic M^+ and $\text{M}+2$ peaks.

Chemical Reactivity and Stability

10-Bromo-1-aminodecane, Hydrobromide is a versatile bifunctional molecule, with reactive sites at both the primary amine and the terminal bromine.^[4]

- **Amine Functionality:** The primary amine, after deprotonation to the free base, can undergo various reactions such as acylation, alkylation, and nucleophilic addition.
- **Bromo Functionality:** The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.^[4]

The compound is stable under normal laboratory conditions.^[5] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.^[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of **10-Bromo-1-aminodecane, Hydrobromide**.

Melting Point Determination

Objective: To determine the melting point range of the compound using a digital melting point apparatus.

Materials:

- **10-Bromo-1-aminodecane, Hydrobromide**
- Capillary tubes (one end sealed)
- Digital melting point apparatus
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to a temperature approximately 20°C below the expected melting point (141°C).
- Then, adjust the heating rate to 1-2°C per minute.
- Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting).

The melting point is reported as this range.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

- **10-Bromo-1-aminodecane, Hydrobromide**
- Test tubes and rack
- Graduated cylinder or pipettes
- Spatula
- Vortex mixer
- Solvents: Deionized water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

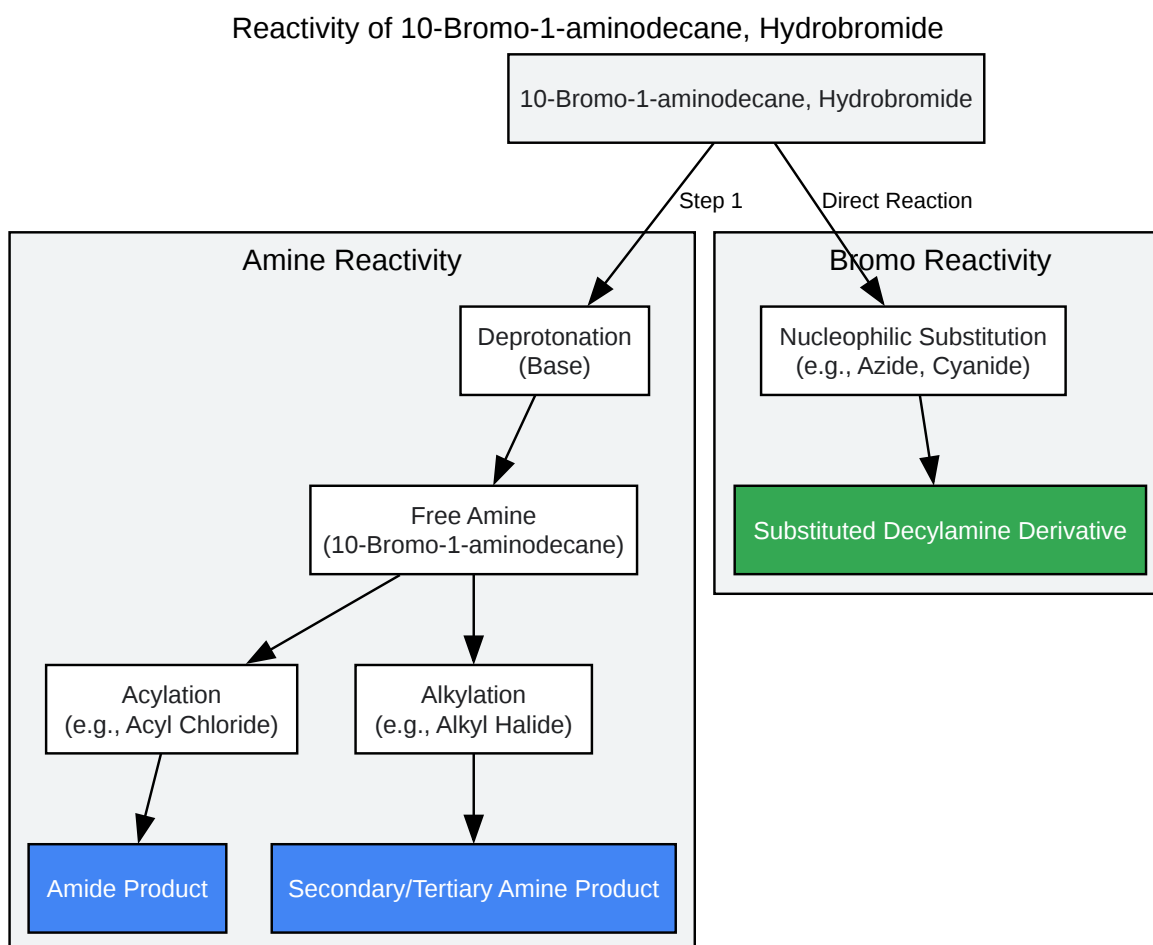
Procedure:

- Add approximately 10 mg of the compound to five separate, labeled test tubes.
- To each test tube, add 1 mL of one of the respective solvents (Water, Ethanol, Methanol, DMSO, DMF).
- Vigorously agitate each tube using a vortex mixer for 30 seconds.
- Visually inspect each tube for the dissolution of the solid.
- Record the solubility as "soluble," "partially soluble," or "insoluble."

Logical Workflow and Signaling Pathways

As a synthetic building block, **10-Bromo-1-aminodecane, Hydrobromide** does not participate in biological signaling pathways itself but is a precursor for molecules that might. Its utility lies in

its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The following diagram illustrates this dual reactivity.



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Caption: Dual reactivity of **10-Bromo-1-aminodecane, Hydrobromide**.

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